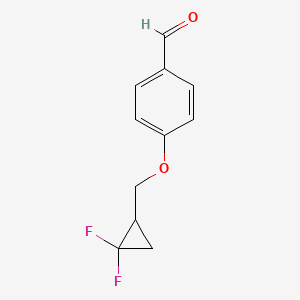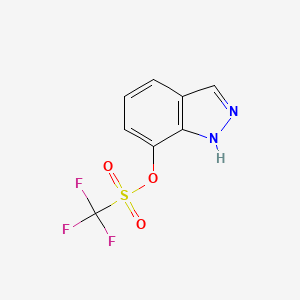
1H-Indazol-7-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazol-7-yl trifluoromethanesulfonate is a chemical compound that belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features an indazole core, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, and a trifluoromethanesulfonate group, which is known for its strong electron-withdrawing properties .
Méthodes De Préparation
The synthesis of 1H-Indazol-7-yl trifluoromethanesulfonate typically involves the formation of the indazole core followed by the introduction of the trifluoromethanesulfonate group. One common method for synthesizing indazoles is through the cyclization of ortho-substituted benzylidenehydrazines. This can be achieved using various starting materials such as ortho-fluorobenzaldehyde and hydrazine . The trifluoromethanesulfonate group can then be introduced using trifluoromethanesulfonic anhydride under appropriate reaction conditions .
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize byproducts .
Analyse Des Réactions Chimiques
1H-Indazol-7-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The indazole core can participate in oxidation and reduction reactions, often mediated by metal catalysts.
Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.
Common reagents used in these reactions include metal catalysts like copper(II) acetate and oxidizing agents such as oxygen . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Indazol-7-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Indazol-7-yl trifluoromethanesulfonate involves its interaction with various molecular targets. The indazole core can bind to specific enzymes or receptors, modulating their activity. The trifluoromethanesulfonate group enhances the compound’s reactivity and binding affinity by acting as an electron-withdrawing group . This can lead to the inhibition or activation of specific biochemical pathways, depending on the target .
Comparaison Avec Des Composés Similaires
1H-Indazol-7-yl trifluoromethanesulfonate can be compared to other indazole derivatives such as:
1H-Indazole: Lacks the trifluoromethanesulfonate group, resulting in different reactivity and biological activity.
2H-Indazole: A tautomer of 1H-Indazole with different stability and reactivity.
Indazole-3-carboxamide: Known for its anticancer activity but lacks the electron-withdrawing trifluoromethanesulfonate group.
Propriétés
Formule moléculaire |
C8H5F3N2O3S |
|---|---|
Poids moléculaire |
266.20 g/mol |
Nom IUPAC |
1H-indazol-7-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C8H5F3N2O3S/c9-8(10,11)17(14,15)16-6-3-1-2-5-4-12-13-7(5)6/h1-4H,(H,12,13) |
Clé InChI |
NMNSIXPNRMMDKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


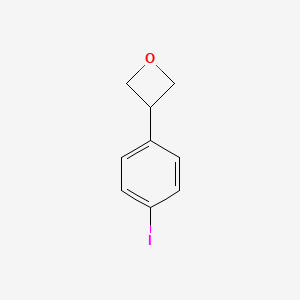
![Benzo[f]cinnoline](/img/structure/B12954418.png)



![(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954430.png)
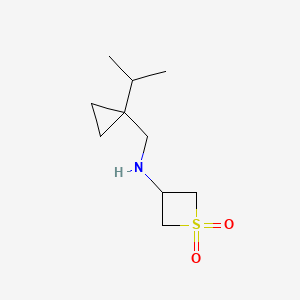
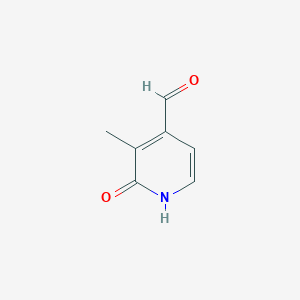
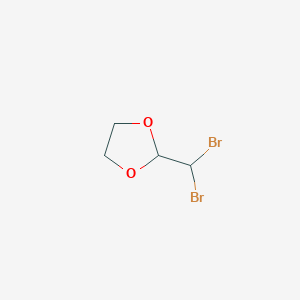
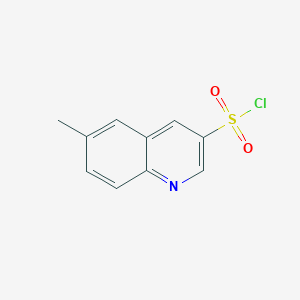
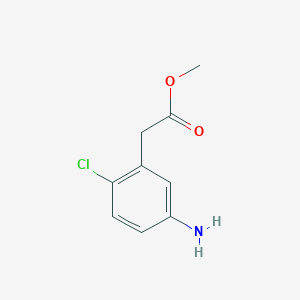
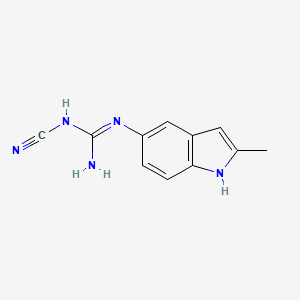
![tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B12954477.png)
